(2R)-2-amino-5-cyclopentylpentanoic acid
Description
(2R)-2-Amino-5-cyclopentylpentanoic acid is a non-proteinogenic amino acid featuring a cyclopentyl substituent at the terminal carbon of a pentanoic acid backbone. The stereochemistry at the α-carbon (2R configuration) and the bulky cyclopentyl group likely influence its physicochemical properties, such as solubility, lipophilicity, and biological activity. For example:
- Cyclopentyl vs. Methoxy: (2R)-2-Amino-5-methoxypentanoic acid () replaces the cyclopentyl group with a methoxy moiety, likely increasing polarity and reducing steric hindrance.
- Cyclopentyl vs.
Properties
IUPAC Name |
(2R)-2-amino-5-cyclopentylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c11-9(10(12)13)7-3-6-8-4-1-2-5-8/h8-9H,1-7,11H2,(H,12,13)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUIVRCODIZNQZ-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)CCC[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-5-cyclopentylpentanoic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone, which is converted to cyclopentylamine through reductive amination.
Chain Extension: The cyclopentylamine is then subjected to a chain extension reaction using a suitable reagent such as bromoacetic acid to form the intermediate compound.
Amination: The intermediate is then aminated using ammonia or an amine source to introduce the amino group at the 2-position.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-5-cyclopentylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino acids with different functional groups.
Scientific Research Applications
(2R)-2-amino-5-cyclopentylpentanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies to understand the role of non-proteinogenic amino acids in biological systems.
Industrial Applications: It serves as an intermediate in the synthesis of complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of (2R)-2-amino-5-cyclopentylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The amino group can form hydrogen bonds, further stabilizing the interaction with the target molecules.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The terminal substituent significantly impacts molecular behavior. Key comparisons include:
*Estimated based on analogs.
- Cyclopentyl vs. Trifluoromethyl: The trifluoromethyl group in (S)-2-Amino-5,5,5-trifluoropentanoic acid () introduces strong electronegativity and metabolic resistance, whereas the cyclopentyl group offers steric shielding and moderate lipophilicity .
- Cyclopentyl vs.
Stereochemical and Pharmacological Implications
Stereochemistry and substituent positioning dictate biological interactions:
- Stereoisomerism: (2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid () and its ethyl ester () highlight the role of stereochemistry in drug design.
- Biological Activity: Compound 26 (), a thiazole-containing pentanoic acid derivative, demonstrates how heterocyclic substituents can modulate protease inhibition or receptor binding. The cyclopentyl group in the target compound may similarly influence target affinity but with distinct steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
